molecular formula C8H6FN B1590210 3-Fluoro-1H-indole CAS No. 66946-81-4

3-Fluoro-1H-indole

Cat. No. B1590210
CAS RN: 66946-81-4
M. Wt: 135.14 g/mol
InChI Key: VMITYLJHUKSVIC-UHFFFAOYSA-N
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Description

3-Fluoro-1H-indole is an organic compound that belongs to the class of indole derivatives . Indoles are a significant heterocyclic system in natural products and drugs . They are important types of molecules and natural products and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of various disorders in the human body has attracted increasing attention in recent years .


Synthesis Analysis

The synthesis of indole derivatives, such as 3-Fluoro-1H-indole, has been a topic of interest in the chemical community . A variety of techniques have been used to produce these compounds . For instance, a one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence . This procedure is very rapid, operationally straightforward, generally high yielding and draws upon readily available building blocks .


Molecular Structure Analysis

The molecular structure of 3-Fluoro-1H-indole is characterized by the presence of a fluorine atom on the indole ring, which can influence the molecule’s electronic properties and reactivity . The fluorine atom is highly electronegative, which can increase the acidity of adjacent functional groups and impact the molecule’s ability to undergo further chemical reactions .


Chemical Reactions Analysis

Fluorinated indoles, such as 3-Fluoro-1H-indole, have shown altered reactivity compared to their non-fluorinated counterparts . For instance, the fluorine-substituted 5,6-dihydroxytryptamines displayed decreased potential for oxidation and increased phenol acidities .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Fluoro-1H-indole are influenced by the presence of the fluorine atom. The papers indicate that fluorine substitution can lead to increased acidity and decreased oxidation potential.

Scientific Research Applications

Indole derivatives, including “3-Fluoro-1H-indole”, are versatile and common nitrogen-based heterocyclic scaffolds that are frequently used in the synthesis of various organic compounds . They are very important among heterocyclic structures due to their biological and pharmaceutical activities .

  • Organic Synthesis and Drug Discovery : Indole is one of the most important heterocycles in organic synthesis, natural products, and drug discovery . Tremendous advances in the selective functionalization of indoles have been reported .

  • Multicomponent Reactions : Indoles have been applied in multicomponent reactions for the synthesis of various heterocyclic compounds .

  • Medicinal Chemistry : Indole ranks as one of the top-most commonly used nitrogen heterocycles in medicines . The biological role of indole renders this heterocycle a privileged pharmacophore against a variety of targets with applications, such as antiviral, anti-inflammatory, antihypertensive, anticancer as well as an array of drugs that target CNS .

  • Dye Industry : The application of indole spans the dye industry .

  • Materials Science : Indole derivatives are also used in materials science .

  • Agriculture : Indole-based compounds find applications in agriculture .

  • Antiviral Activity : Indole derivatives have shown potential as antiviral agents . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been reported as antiviral agents .

  • Anti-inflammatory Activity : Indole derivatives also possess anti-inflammatory activities . They have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

  • Anticancer Activity : Indole derivatives have been found to have anticancer properties . They have been used in the synthesis of various compounds for cancer treatment .

  • Antioxidant Activity : Indole derivatives have been found to possess antioxidant activities . They can help in neutralizing harmful free radicals in the body .

  • Antimicrobial Activity : Indole derivatives have been found to have antimicrobial properties . They can be used in the development of new antimicrobial agents .

  • Antidiabetic Activity : Indole derivatives have been found to have antidiabetic properties . They can be used in the development of new antidiabetic agents .

  • Antiviral Activity : Indole derivatives have shown potential as antiviral agents . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been reported as antiviral agents .

  • Anti-HIV Activity : Indole derivatives have been used in the preparation of inhibitors of HIV-1 attachment .

  • Antimicrobial Activity : Indole derivatives have been found to have antimicrobial properties . They can be used in the development of new antimicrobial agents .

  • Antitubercular Activity : Indole derivatives have shown potential in antitubercular activities .

  • Antimalarial Activity : Indole derivatives have been used in the preparation of antimalarial agents .

  • Anticholinesterase Activities : Indole derivatives have been found to possess anticholinesterase activities , which could be useful in the treatment of diseases like Alzheimer’s.

Safety And Hazards

While specific safety and hazard information for 3-Fluoro-1H-indole is not detailed in the provided papers, general precautions for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Future Directions

Indole derivatives, including 3-Fluoro-1H-indole, have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . They could be used in the development of new pharmacologically active derivatives of indole with various scaffolds.

properties

IUPAC Name

3-fluoro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FN/c9-7-5-10-8-4-2-1-3-6(7)8/h1-5,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMITYLJHUKSVIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50495220
Record name 3-Fluoro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50495220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-1H-indole

CAS RN

66946-81-4
Record name 3-Fluoro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50495220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
M Nazaré, DW Will, H Matter, H Schreuder… - Journal of medicinal …, 2005 - ACS Publications
… 1-[5-(5-Chlorothiophen-2-yl)isoxazol-3-ylmethyl]-3-fluoro-1H-indole-2-carboxylic Acid (1-Isopropylpiperidin-4-yl)amide (22). To a solution of 1 (40 mg, 0.08 mmol) in dichloromethane (1 …
Number of citations: 117 pubs.acs.org
B Yin, L Wang, S Inagi, T Fuchigami - Tetrahedron, 2010 - Elsevier
… When 3d was treated with stronger base like MeONa in MeOH for 1 h, 3-fluoro-1H-indole (8) was obtained in moderate yield (46%) (Run 2). When dehydrofluorination was carried out …
Number of citations: 48 www.sciencedirect.com
Y Shi, YH Duan, YY Ji, ZL Wang, YR Wu… - Journal of Medicinal …, 2017 - ACS Publications
Selective CB 2 agonists represent an attractive therapeutic strategy for the treatment of a variety of diseases without psychiatric side effects mediated by the CB 1 receptor. We carried …
Number of citations: 32 pubs.acs.org

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